molecular formula C21H18ClN3O4S B2734877 N-(2-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 866894-72-6

N-(2-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2734877
CAS No.: 866894-72-6
M. Wt: 443.9
InChI Key: WBYVUMUTXWHORN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring:

  • A 2-chlorophenyl group as the N-substituent.
  • A tricyclic core comprising fused oxadiazole, oxa-, and diaza rings, which confer aromatic stability and rigidity .
  • A sulfanyl (-S-) linker connecting the tricyclic system to the acetamide backbone.
  • A 2-methoxyethyl substituent at position 5 of the tricyclic system, enhancing solubility and modulating electronic properties.

This compound’s synthesis likely follows routes similar to those described for N-substituted 1,3,4-oxadiazole derivatives, where thiol intermediates react with bromoacetamides in the presence of DMF and NaH .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-28-11-10-25-20(27)19-18(13-6-2-5-9-16(13)29-19)24-21(25)30-12-17(26)23-15-8-4-3-7-14(15)22/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVUMUTXWHORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity based on diverse sources, including chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name is indicative of its complex architecture:

Property Details
Molecular Formula C₁₈H₁₈ClN₄O₃S
Molecular Weight 394.88 g/mol
InChI Key InChI=1S/C24H23ClN4O3S/c1-28...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may act as an enzyme inhibitor or modulator by binding to specific receptors or proteins involved in critical biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in cellular signaling pathways.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses or cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Several studies have highlighted its potential as an anticancer agent:

  • Cell Line Studies : The compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens:

  • In Vitro Testing : Effective against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis.
    Concentration (µM) Cell Viability (%)
    0100
    1075
    2550
    5030
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for both strains.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID/Name Core Structure Key Substituents Biological Activity Toxicity Notes
Target Compound Tricyclic oxadiazole-diaza-oxa 2-chlorophenyl, 2-methoxyethyl, sulfanyl Hypothesized antimicrobial Likely low (based on analogs)
6f (from ) 1,3,4-Oxadiazole 4-chlorophenyl, N-alkyl groups Potent antimicrobial Low toxicity
664318-53-0 (from ) : N-(4-acetamidophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide Simple acetamide 2-chlorophenyl, methylsulfanyl Not reported Unreported
379710-29-9 (from ) : N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide Tetrazole 2,5-dimethoxyphenyl, methyltetrazole Not reported Higher cytotoxicity (analogous to 6g/j )

Key Findings:

Core Structure Influence: The tricyclic core in the target compound likely enhances aromatic conjugation and metabolic stability compared to monocyclic oxadiazoles (e.g., 6f) or tetrazoles (e.g., 379710-29-9) . This rigidity may improve target binding specificity in antimicrobial applications. Compounds with sulfanyl linkers (e.g., target compound, 6f, 664318-53-0) show improved interaction with thiol-dependent enzymes or receptors, though this can also increase redox-sensitive cytotoxicity .

Substituent Effects :

  • The 2-chlorophenyl group in the target compound and 664318-53-0 may enhance lipophilicity and membrane penetration compared to 4-chlorophenyl analogs (e.g., 6f) .
  • The 2-methoxyethyl group in the target compound likely improves water solubility relative to simpler alkyl chains, balancing bioavailability .

Biological Activity :

  • Analogs like 6f and 6o () demonstrate that N-aryl/alkyl substitutions correlate with antimicrobial potency. The target compound’s tricyclic system may further amplify this effect by restricting conformational flexibility, optimizing target binding .
  • Cytotoxicity varies significantly: bulkier substituents (e.g., methyltetrazole in 379710-29-9) increase toxicity, whereas methoxyethyl groups (target compound) may reduce it .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous tricyclic diazatricyclo compounds typically involves multi-step protocols, including cycloaddition, sulfanyl group introduction, and amide coupling. Key steps include:

  • Step 1 : Formation of the tricyclic core via cyclization under reflux conditions (e.g., using DMF as a solvent at 80–100°C for 6–12 hours).
  • Step 2 : Thiolation at the 4-position using Lawesson’s reagent or NaSH, followed by alkylation with 2-chloroacetamide derivatives.
  • Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Optimization requires monitoring reaction progress with HPLC (≥95% purity threshold) and adjusting parameters like pH (neutral to slightly basic) and temperature. NMR (¹H/¹³C) is critical for intermediate validation .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is recommended:

  • ¹H/¹³C NMR : Assign peaks for the tricyclic core (δ 6.8–8.2 ppm for aromatic protons), methoxyethyl group (δ 3.3–3.7 ppm), and acetamide carbonyl (δ 168–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₁ClN₃O₄S).
  • X-ray Crystallography : Resolve spatial arrangement of the diazatricyclo system and sulfanyl-acetamide linkage. IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

For tricyclic sulfanyl-acetamide analogs, standard assays include:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values calculated using nonlinear regression.
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can contradictory biological activity data across structural analogs be resolved?

Discrepancies often arise from differences in assay conditions or substituent effects. Strategies include:

  • Meta-Analysis : Compare logP, polar surface area, and steric parameters of analogs using cheminformatics tools (e.g., Schrödinger’s QikProp).
  • Dose-Response Refinement : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives.
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for suspected targets like kinases or GPCRs .

Q. What strategies improve the compound’s pharmacokinetic profile without compromising activity?

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based nanoparticles. Analog studies show DMSO/ethanol solubility can be increased 3–5-fold via O-methylation of the acetamide group .
  • Metabolic Stability : Introduce fluorine at the 2-chlorophenyl ring to block CYP450-mediated oxidation (see fluorinated analogs in ).
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction and adjust lipophilicity (target logD 2–3) .

Q. Which computational methods best predict off-target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate binding to homologous proteins (e.g., ATP-binding pockets) using AMBER or GROMACS.
  • Pharmacophore Modeling : Align the compound’s sulfanyl-acetamide moiety with known inhibitors (e.g., kinase hinge-region binders).
  • Machine Learning : Train models on ChEMBL datasets to predict toxicity (e.g., hERG inhibition) .

Q. How can structural modifications address SAR contradictions in potency vs. selectivity?

  • Fragment-Based Design : Replace the methoxyethyl group with bioisosteres (e.g., morpholine) to enhance selectivity for kinases over phosphatases.
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets instead of inhibiting them.
  • Cryo-EM Studies : Resolve binding modes in complex with target proteins to guide rational modifications .

Methodological Notes

  • Data Contradiction Analysis : Use hierarchical clustering of bioactivity data (e.g., PCA on IC₅₀ values) to identify outlier studies .
  • Experimental Design : Employ Design of Experiments (DoE) for reaction optimization (e.g., Box-Behnken models for yield/purity trade-offs) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance in biological replicates .

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